REACTION_CXSMILES
|
[CH3:1]N(N=O)C(N)=O.[OH-].[Na+].[C:10]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[CH2:11][CH2:12][CH:13]=[CH2:14].C(O)(=O)C>CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:13]1([CH2:12][CH2:11][C:10]([O:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:15])[CH2:1][CH2:14]1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)N)N=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously with ice cooling for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The ether layer was decanted into a dry, 1 L Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to consume any excess diazomethane
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum to a gray oil
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3(aq) (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc 100:0-90:10)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |